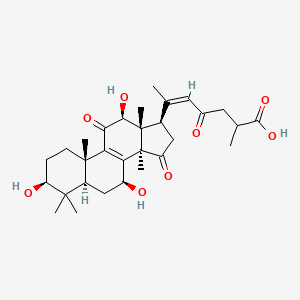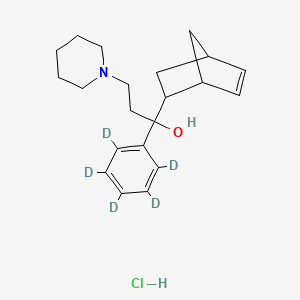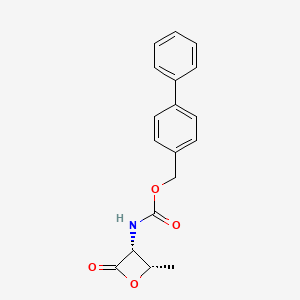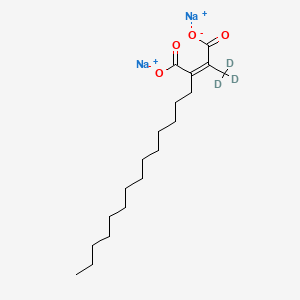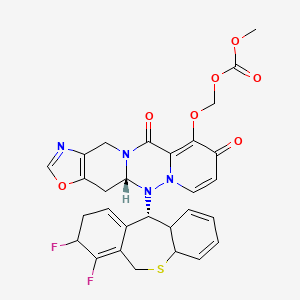
Cap-dependent endonuclease-IN-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cap-dependent endonuclease-IN-9 is a potent inhibitor of the cap-dependent endonuclease enzyme, which plays a crucial role in the replication of the influenza virus. This compound exhibits notable efficacy against the influenza virus with minimal cytotoxicity, enhanced in vivo pharmacokinetics, and robust pharmacodynamics . It effectively suppresses the RNA polymerase activity of the influenza virus, making it a promising candidate for antiviral therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing stringent quality control measures to maintain consistency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cap-dependent endonuclease-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically characterized using various analytical techniques to confirm their structure and purity .
Applications De Recherche Scientifique
Cap-dependent endonuclease-IN-9 has a wide range of scientific research applications, including:
Mécanisme D'action
Cap-dependent endonuclease-IN-9 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. This inhibition prevents the virus from replicating and spreading within the host. The compound targets the active site of the enzyme, blocking its catalytic activity and thereby disrupting the viral life cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Cap-dependent endonuclease-IN-9 include:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor with a similar mechanism of action.
Tanshinone I: Exhibits antiviral activity against various viruses, including the influenza virus.
Uniqueness
This compound is unique due to its enhanced pharmacokinetics and minimal cytotoxicity compared to other similar compounds. It also shows robust pharmacodynamics, making it a promising candidate for further development as an antiviral agent .
Propriétés
Formule moléculaire |
C29H26F2N4O7S |
|---|---|
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
[(10R)-9-[(11R)-7,8-difluoro-4a,6,8,9,11,11a-hexahydrobenzo[c][1]benzothiepin-11-yl]-2,5-dioxo-13-oxa-1,8,9,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-3,6,12(16),14-tetraen-4-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-14-41-27-20(36)8-9-34-26(27)28(37)33-11-19-21(40-13-32-19)10-23(33)35(34)25-15-6-7-18(30)24(31)17(15)12-43-22-5-3-2-4-16(22)25/h2-6,8-9,13,16,18,22-23,25H,7,10-12,14H2,1H3/t16?,18?,22?,23-,25+/m1/s1 |
Clé InChI |
JDOKXEGWAZOMOS-SNNZXTPGSA-N |
SMILES isomérique |
COC(=O)OCOC1=C2C(=O)N3CC4=C(C[C@H]3N(N2C=CC1=O)[C@@H]5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
SMILES canonique |
COC(=O)OCOC1=C2C(=O)N3CC4=C(CC3N(N2C=CC1=O)C5C6C=CC=CC6SCC7=C(C(CC=C57)F)F)OC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


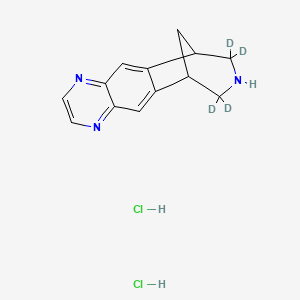
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
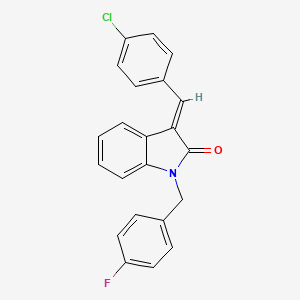
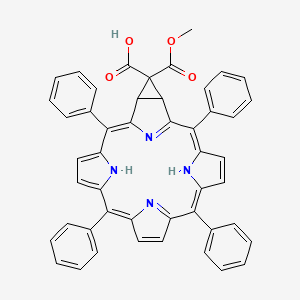
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
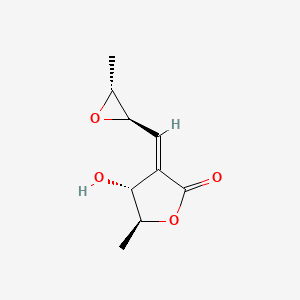

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
